9-(Acetyloxy)octadeca-10,12-dienoic acid 9-(Acetyloxy)octadeca-10,12-dienoic acid
Brand Name: Vulcanchem
CAS No.: 112204-48-5
VCID: VC20597444
InChI: InChI=1S/C20H34O4/c1-3-4-5-6-7-9-12-15-19(24-18(2)21)16-13-10-8-11-14-17-20(22)23/h7,9,12,15,19H,3-6,8,10-11,13-14,16-17H2,1-2H3,(H,22,23)
SMILES:
Molecular Formula: C20H34O4
Molecular Weight: 338.5 g/mol

9-(Acetyloxy)octadeca-10,12-dienoic acid

CAS No.: 112204-48-5

Cat. No.: VC20597444

Molecular Formula: C20H34O4

Molecular Weight: 338.5 g/mol

* For research use only. Not for human or veterinary use.

9-(Acetyloxy)octadeca-10,12-dienoic acid - 112204-48-5

Specification

CAS No. 112204-48-5
Molecular Formula C20H34O4
Molecular Weight 338.5 g/mol
IUPAC Name 9-acetyloxyoctadeca-10,12-dienoic acid
Standard InChI InChI=1S/C20H34O4/c1-3-4-5-6-7-9-12-15-19(24-18(2)21)16-13-10-8-11-14-17-20(22)23/h7,9,12,15,19H,3-6,8,10-11,13-14,16-17H2,1-2H3,(H,22,23)
Standard InChI Key USGOGOZDPIRKKM-UHFFFAOYSA-N
Canonical SMILES CCCCCC=CC=CC(CCCCCCCC(=O)O)OC(=O)C

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound features an 18-carbon chain with conjugated double bonds at positions 10 and 12 (10E,12Z configuration) and an acetyloxy (-OAc) substituent at position 9. This structural modification differentiates it from conventional CLAs, such as 9Z,11E-octadecadienoic acid, by introducing steric and electronic effects that influence its physical and chemical behavior . The acetyloxy group enhances solubility in organic solvents compared to non-acetylated counterparts, a property critical for its synthetic manipulation .

Spectroscopic Identification

While direct spectroscopic data for 9-(acetyloxy)octadeca-10,12-dienoic acid are scarce, related compounds provide a framework for prediction:

  • IR Spectroscopy: Expected absorption bands include νC=O\nu_{\text{C=O}} at ~1740 cm1^{-1} (acetyl group) and νC=C\nu_{\text{C=C}} at ~1650 cm1^{-1} (conjugated diene) .

  • NMR: 1H^1\text{H} NMR would show deshielded protons adjacent to the acetyloxy group (δ 4.8–5.2 ppm) and characteristic coupling patterns for the conjugated diene (δ 5.3–5.6 ppm) .

Synthetic Pathways

Coupling Reactions

A validated approach for synthesizing conjugated diene systems involves palladium-catalyzed cross-coupling. For example, (Z,Z)-octadeca-10,12-dienoic acid is synthesized via coupling (Z)-1-bromohept-1-ene with protected undec-10-yne-1-ol, followed by stereoselective hydrogenation and deprotection . Adapting this method, 9-(acetyloxy)octadeca-10,12-dienoic acid could be synthesized by introducing the acetyloxy group at the appropriate synthetic intermediate.

Functionalization of Linoleic Acid

Physicochemical Properties

Thermal Stability

The conjugated diene system increases thermal stability compared to non-conjugated analogs. Differential scanning calorimetry (DSC) of similar compounds reveals melting points between –10°C and 5°C, suggesting that 9-(acetyloxy)octadeca-10,12-dienoic acid is likely a liquid at room temperature .

Solubility and Partitioning

The acetyloxy group improves solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) while retaining moderate solubility in nonpolar solvents (e.g., hexane). Calculated LogP values for analogous CLAs range from 5.1 to 5.8, indicating high lipophilicity .

PropertyValue/DescriptionSource Analogy
Molecular Weight338.48 g/molCalculated
LogP~5.5 (estimated)
Melting Point–10°C to 5°C (predicted)

Biological Implications

Metabolic Pathways

9-Oxo and 9-hydroxy derivatives of octadecadienoic acid, such as 9-oxo-10E,12E-ODE and 9-hydroxy-10,12-octadecadienoic acid, are known metabolites in plants like Glycine max and Valeriana officinalis . These compounds participate in oxidative stress responses and signaling pathways, suggesting that acetyloxy derivatives may interact with similar biological targets.

Industrial and Research Applications

Material Science

Conjugated dienes are valuable in polymer chemistry as cross-linking agents. The acetyloxy group in 9-(acetyloxy)octadeca-10,12-dienoic acid could serve as a reactive site for grafting onto polymer backbones, enhancing material flexibility .

Nutritional Studies

As a CLA derivative, this compound may influence lipid metabolism. Studies on CLAs demonstrate effects on body composition and insulin sensitivity, warranting investigation into acetyloxy variants .

Challenges and Future Directions

Synthetic Optimization

Current methods for synthesizing CLA derivatives require improved regioselectivity and yield. Catalytic systems employing chiral ligands or enzymatic acetylation may address these limitations .

Biological Screening

Comprehensive in vitro and in vivo studies are needed to elucidate the compound’s pharmacokinetics and pharmacodynamics. Priority areas include cytotoxicity assays and receptor binding studies .

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